ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate
説明
Ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. This compound is known for its ability to target and inhibit Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the growth and survival of cancer cells.
作用機序
Ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate works by selectively targeting and inhibiting the activity of BTK, a protein that plays a key role in the growth and survival of cancer cells. By blocking the activity of BTK, this compound prevents cancer cells from proliferating and induces apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis in cancer cells, and the suppression of tumor growth and metastasis. The compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate is its high selectivity for BTK, which minimizes the risk of off-target effects and reduces toxicity. However, one of the main limitations of this compound is its relatively short half-life, which can limit its effectiveness in some cases.
将来の方向性
There are several future directions for the research and development of ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate. One potential avenue is the investigation of its potential as a combination therapy with other cancer treatments, such as immune checkpoint inhibitors and targeted therapies. Another area of interest is the exploration of its potential in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions. Finally, further research is needed to optimize the dosing and administration of this compound to maximize its therapeutic potential.
科学的研究の応用
Ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in preclinical studies, demonstrating significant anti-tumor activity and improved survival rates in animal models.
特性
IUPAC Name |
ethyl 4-[3-(4-tert-butylphenyl)propanoyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-5-25-19(24)22-14-12-21(13-15-22)18(23)11-8-16-6-9-17(10-7-16)20(2,3)4/h6-7,9-10H,5,8,11-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNVHYWWZNVPPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。